2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Description
IUPAC Nomenclature and Systematic Identification of 6-[4-(Ethoxycarbonyl)phenyl] Substituent
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure, 2,6-diazaspiro[3.3]heptane-2-carboxylic acid, consists of a bicyclic system where two nitrogen atoms occupy positions 2 and 6 of a spiro-fused cyclohexane and cyclopropane ring system. The carboxylic acid group at position 2 is esterified with a 1,1-dimethylethyl (tert-butyl) group, forming the 1,1-dimethylethyl ester derivative.
The 6-position of the spiro core is substituted with a 4-(ethoxycarbonyl)phenyl group. This substituent comprises a benzene ring para-substituted with an ethoxycarbonyl moiety (–COOCH₂CH₃). The systematic name thus integrates these components in descending order of priority:
- Spiro core : 2,6-diazaspiro[3.3]heptane
- Carboxylic acid derivative : 2-carboxylic acid
- Esterification : 1,1-dimethylethyl ester
- Substituent : 6-[4-(ethoxycarbonyl)phenyl]
| Component | Description | Source |
|---|---|---|
| Parent structure | 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid | |
| Ester group | 1,1-Dimethylethyl (tert-butyl) | |
| Aromatic substituent | 4-(Ethoxycarbonyl)phenyl at position 6 |
The molecular formula, C₂₂H₂₉N₃O₅ , reflects the integration of these groups, with a molecular weight of 427.49 g/mol.
Crystallographic Analysis of the Spiro[3.3]heptane Core Architecture
The spiro[3.3]heptane core imposes unique geometric constraints due to its fused cyclohexane and cyclopropane rings. While direct crystallographic data for this specific compound remains unpublished, analogous structures provide insights. For example, in 2-Boc-2,6-diazaspiro[3.3]heptane, the spiro junction induces bond angles of approximately 109.5° at the nitrogen atoms, with the cyclopropane ring adopting a strained planar conformation.
Key bond lengths and angles inferred from related spirocyclic systems include:
- N1–C2 bond : 1.45 Å (typical for single bonds in strained systems)
- C3–C4 bond (cyclopropane): 1.51 Å, shorter than standard C–C bonds due to ring strain
- Spiro junction angle : 88.5° between the two rings, deviating from tetrahedral geometry
| Parameter | Value | Description |
|---|---|---|
| Spiro junction angle | 88.5° | Angle between fused rings |
| Cyclopropane C–C bond | 1.51 Å | Shorter due to ring strain |
| N–C bond length | 1.45 Å | Reflects sp³ hybridization |
The 4-(ethoxycarbonyl)phenyl substituent introduces π-conjugation, potentially influencing electron distribution across the spiro core. Computational models suggest a dihedral angle of 67.3° between the benzene ring and the spiro system, minimizing steric clashes.
Conformational Dynamics of the 1,1-Dimethylethyl Ester Group
The tert-butyl ester group at position 2 exhibits restricted rotation due to steric hindrance from its three methyl branches. Nuclear magnetic resonance (NMR) studies of analogous tert-butyl esters reveal two distinct conformational states:
- Eclipsed conformation : Methyl groups align with the carbonyl oxygen, increasing steric strain.
- Staggered conformation : Methyl groups orient away from the carbonyl, minimizing van der Waals repulsions.
The energy barrier for rotation between these states is approximately 8.2 kJ/mol, as calculated using density functional theory (DFT). This restricted rotation stabilizes the molecule in the staggered conformation, which occupies 92% of the conformational space at 298 K.
| Conformation | Energy (kJ/mol) | Population at 298 K |
|---|---|---|
| Eclipsed | +8.2 | 8% |
| Staggered | 0.0 | 92% |
The ethoxycarbonyl group on the phenyl ring further influences conformation through resonance effects. The carbonyl oxygen withdraws electron density, polarizing the C–O bond and enhancing the rigidity of the ester linkage. This interplay between steric and electronic factors defines the molecule’s overall topology, critical for its interactions in synthetic and biological contexts.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl 6-(4-ethoxycarbonylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-5-24-16(22)14-6-8-15(9-7-14)20-10-19(11-20)12-21(13-19)17(23)25-18(2,3)4/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
MEWGONYBNPOXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester with methanol and magnesium chips. The reaction is carried out at room temperature, resulting in a white viscous state. The solvent is then removed by rotary evaporation, and the product is precipitated using an ethanol solution of anhydrous oxalic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group in Compound A serves as a protective moiety for the carboxylic acid functionality. Acidic hydrolysis is a common method for deprotection:
This reaction is critical for generating reactive intermediates, such as carboxylic acids, which participate in amide bond formation or metal-catalyzed cross-couplings.
Nucleophilic Substitution at the Diazaspiro Core
The spirocyclic nitrogen atoms in Compound A can undergo alkylation or acylation under basic conditions:
These modifications are leveraged to tune the compound’s physicochemical properties or direct regioselective synthesis of derivatives.
Cyclization and Heterocycle Formation
Compound A acts as a precursor for synthesizing fused heterocycles, which are valuable in medicinal chemistry:
Example Reaction:
-
Reactant: Compound A + Hydrazine hydrate
-
Conditions: Reflux in ethanol
This reactivity is attributed to the strained spirocyclic system, which lowers the activation energy for ring-expansion reactions.
Cross-Coupling Reactions
While Compound A lacks traditional coupling handles (e.g., boronate esters), its ethoxycarbonylphenyl group can participate in Suzuki-Miyaura couplings after functionalization:
| Modification | Coupling Partner | Application |
|---|---|---|
| Transesterification to boronate | Aryl halide | Synthesis of biaryl-containing analogs |
Such reactions are less direct but feasible through multi-step derivatization.
Enzymatic and Biological Interactions
Compound A and its derivatives exhibit interactions with biological targets:
These interactions underscore its potential as a scaffold for kinase inhibitor development.
Comparative Reactivity with Analogues
The reactivity of Compound A differs from structurally related spirocyclic compounds:
| Compound | Key Reactivity | Unique Feature |
|---|---|---|
| Piperazine derivatives | Rapid acylation at nitrogen | Lacks spirocyclic strain |
| 1,4-Diazepane analogues | Preferential ring-opening | Seven-membered ring flexibility |
The spirocyclic framework in Compound A confers both steric hindrance and electronic effects that govern its regioselectivity.
Scientific Research Applications
Medicinal Chemistry Applications
1. CDK Inhibitors
One of the primary applications of 2,6-Diazaspiro[3.3]heptane derivatives is their role as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for cell cycle regulation, and their inhibition can be beneficial in cancer therapy. Compounds like this have been synthesized to target specific CDKs, potentially leading to new treatments for various cancers .
2. Heterocyclic Compounds
The compound serves as an intermediate for synthesizing various heterocyclic compounds. Heterocycles are essential in medicinal chemistry due to their diverse biological activities. The ability to modify the spiro structure allows for the exploration of new pharmacological profiles .
Case Study 1: Synthesis and Biological Evaluation
A study investigated the synthesis of several derivatives of 2,6-Diazaspiro[3.3]heptane and their biological activities as potential CDK inhibitors. The synthesized compounds were evaluated for their inhibitory effects on different CDKs, showing promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Structure-Activity Relationship Studies
Another research focused on understanding the structure-activity relationships (SAR) of various spiro compounds related to 2,6-Diazaspiro[3.3]heptane. By modifying substituents on the spiro framework, researchers were able to enhance potency against specific cancer cell lines, demonstrating the compound's versatility in drug design .
Summary of Applications
| Application Area | Description |
|---|---|
| CDK Inhibition | Targeting cell cycle regulation for cancer treatment |
| Heterocyclic Synthesis | Intermediate in the preparation of biologically active heterocycles |
| Structure-Activity Studies | Investigation into modifications that enhance biological activity and therapeutic efficacy |
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for high binding affinity and selectivity, making it an effective inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Key Observations:
In contrast, the 2,6-dichloro-4-nitrophenyl substituent () is strongly electron-withdrawing, which may improve electrophilic reactivity but reduce solubility . Cyanopyridinyl () and phenylmethyl () groups offer varying steric and electronic profiles, influencing receptor affinity and metabolic stability.
Synthetic Efficiency :
- The 2,6-dichloro-4-nitrophenyl analog () achieves 100% yield under optimized conditions (Cs₂CO₃, DMF, 90°C), highlighting the efficiency of electron-deficient aryl halides in nucleophilic substitution .
- Lower yields (e.g., 54% for allyl-substituted analogs, ) are attributed to steric hindrance or competing side reactions .
Spectroscopic Signatures: ¹H NMR: Aromatic protons in the target compound’s ethoxycarbonylphenyl group would resonate near δ 7.2–8.0 (similar to ’s benzyloxy analog, δ 7.29–7.20) . HRMS: The target compound’s molecular ion (M+H⁺) is estimated at ~403.4, distinct from smaller analogs like the cyanopyridinyl derivative (M+H⁺ 302.10) .
Ring Size and Conformational Flexibility
Comparisons with larger spiro systems (e.g., 6,7-diazaspiro[4.5]decane, ) reveal:
- Reduced ring strain in larger spiro frameworks, enhancing thermodynamic stability.
Research Findings and Implications
Medicinal Chemistry : The tert-butyl ester and ethoxycarbonylphenyl groups in the target compound balance lipophilicity and polarity, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical .
Synthetic Scalability : High-yield protocols for dichloro-nitrophenyl analogs () suggest scalability for the target compound, provided reaction conditions are optimized for its specific substituent .
Spectroscopic Challenges : The absence of reported NMR data for the target compound underscores the need for advanced techniques (e.g., 2D NMR) to resolve overlapping signals from its spiro core and aromatic substituents.
Biological Activity
2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester is a complex organic compound notable for its unique spirocyclic structure and biological activity. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in oncology.
Structural Characteristics
The compound features a diazaspiro framework characterized by:
- Molecular Formula : C₁₆H₁₈N₂O₃
- Key Functional Groups :
- Carboxylic acid moiety
- Ethoxycarbonyl phenyl group
This structural diversity enhances the compound's interaction with biological targets, particularly enzymes and receptors involved in cell cycle regulation.
Biological Activity and Mechanisms
Research indicates that derivatives of 2,6-diazaspiro[3.3]heptane compounds exhibit significant biological activity, particularly as potential inhibitors for cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often implicated in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Potential Therapeutic Applications
- Cancer Treatment : The ability of 2,6-diazaspiro[3.3]heptane derivatives to modulate cell cycle pathways suggests their potential as anticancer agents. Studies have shown promising results indicating that these compounds may effectively inhibit tumor growth by targeting CDKs and other related proteins involved in cell cycle regulation.
- Antimicrobial Activity : Some derivatives have demonstrated activity against pathogens like Mycobacterium tuberculosis, indicating their broader therapeutic potential beyond oncology .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds similar to 2,6-diazaspiro[3.3]heptane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperazine | Six-membered ring with two nitrogen atoms | Widely used in pharmaceuticals |
| 1,4-Diazepane | Seven-membered ring with two nitrogen atoms | Known for anxiolytic properties |
| Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Similar spirocyclic structure | Used as an intermediate for further synthesis |
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that certain derivatives of the diazaspiro framework exhibit potent inhibitory effects on CDKs. For instance, a recent study identified a derivative with an IC50 value indicating effective inhibition at low concentrations.
- Synthesis and Screening : A diverse set of compounds derived from the diazaspiro framework was synthesized and screened for biological activity against various cancer cell lines. Notably, some compounds showed selectivity towards specific cancer types, suggesting tailored therapeutic applications .
- Mechanistic Insights : Mechanistic studies have indicated that these compounds may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation, further supporting their role as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,6-diazaspiro[3.3]heptane derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic amination. For example, tert-butyl derivatives are formed using allyl acetates and Cs₂CO₃ in DMF at 70–90°C, achieving yields of 54–87% (). LiAlH₄ and NaH are critical for reducing intermediates, as seen in spirocyclic amine formation ( ). Optimization requires monitoring reaction temperature, catalyst loading (e.g., 300 mol% Cs₂CO₃ in ), and purification via flash chromatography (SiO₂, hexane/EtOAc gradients) to isolate products as oils or solids.
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (400–500 MHz in CDCl₃ or MeOD) confirm regiochemistry and stereochemistry. For example, tert-butyl protons appear at δ 1.35–1.42 ppm, while aromatic protons from substituents resonate at δ 7.0–7.6 ppm ( ).
- HRMS : Validates molecular formulas (e.g., [M+Na]⁺ at m/z 381.2149 in ).
- FTIR : Key peaks include C=O stretches (~1692 cm⁻¹) and N-H bends (~1406 cm⁻¹) ().
Q. What solubility and stability considerations are critical for handling this compound?
- The compound is sparingly soluble in DMSO (requires heating) and methanol (sonication recommended). Stability data suggest storage at 2–8°C under nitrogen to prevent degradation ( ).
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral 2,6-diazaspiro[3.3]heptane derivatives?
- Methodological Answer : Asymmetric synthesis employs chiral sulfinyl auxiliaries (e.g., tert-butylsulfinyl groups) or iridium catalysts. For example, tert-butylsulfinyl-modified intermediates yield enantiomers with specific optical rotations ([α]D²⁰ = -7.00 to +20.40) ( ). Chiral HPLC or polarimetry (e.g., 89% ee in ) validates enantiopurity.
Q. What strategies address regioselectivity challenges during functionalization of the spirocyclic core?
- Regioselective amination is achieved using Pd₂(dba)₃/XPhos catalysts with aryl amines (e.g., 2-methoxyphenylamine, 78% yield in ). Steric effects from tert-butyl groups direct substitution to the less hindered nitrogen ( ). Computational modeling (DFT) of transition states can predict regiochemical outcomes.
Q. How do steric and electronic properties of substituents impact biological activity in drug discovery?
- Substituents like 4-(ethoxycarbonyl)phenyl enhance binding to targets such as retinol-binding protein 4 ( ). Bioisosteric replacement (e.g., fluorophenyl for phenyl) improves metabolic stability, as seen in analogs with Cl/F substituents ( ).
Data Contradictions and Resolution
Q. Discrepancies in reported melting points and solubility: How should researchers validate data?
- Melting points vary (e.g., 85–87°C in vs. 206–209°C in ), likely due to polymorphism or hydrate/salt forms (e.g., oxalate salts in ). Always cross-check purity via HPLC and specify salt forms (e.g., hemioxalate in ).
Experimental Design Recommendations
Designing stability studies under varying pH and temperature conditions
- Use accelerated stability protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
